2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole
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Overview
Description
2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methylthio group and a nitrophenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-nitrophenyl-1,3,4-oxadiazole-2-thiol. This intermediate is then methylated using methyl iodide to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)-5-phenyl-1,3,4-oxadiazole
- 2-(Methylthio)-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-(Methylthio)-5-(4-methylphenyl)-1,3,4-oxadiazole
Uniqueness
2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole is unique due to the presence of both a methylthio group and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. The nitro group, in particular, can undergo various transformations, making this compound versatile for different applications .
Properties
CAS No. |
2951-22-6 |
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Molecular Formula |
C9H7N3O3S |
Molecular Weight |
237.24 g/mol |
IUPAC Name |
2-methylsulfanyl-5-(4-nitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H7N3O3S/c1-16-9-11-10-8(15-9)6-2-4-7(5-3-6)12(13)14/h2-5H,1H3 |
InChI Key |
RNISQKYAJCJDHF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
15.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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